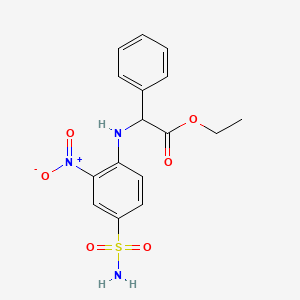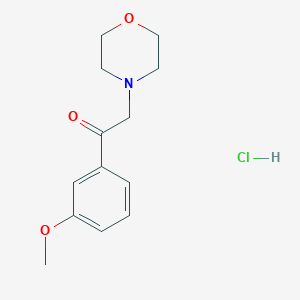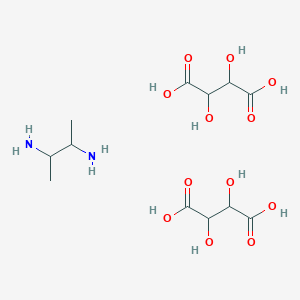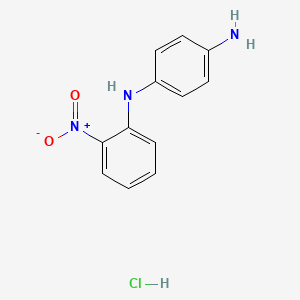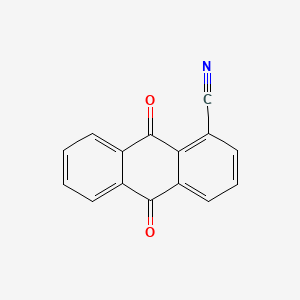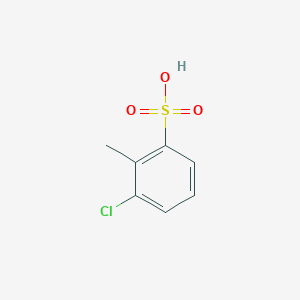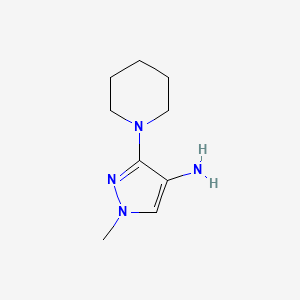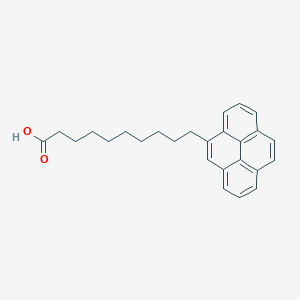
10-Pyrenedecanoic acid
Übersicht
Beschreibung
10-Pyrenedecanoic acid is a useful research compound. Its molecular formula is C26H28O2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Investigating Lipid Bilayer Membranes : Pyrenedecanoic acid and pyrene lecithin have been used as optical probes to study lipid bilayer membranes. These probes help in understanding the dynamic molecular properties of both artificial and natural membranes, such as erythrocyte membranes (Galla & Hartmann, 1980). Additionally, they are used to investigate lipid lateral diffusion, lipid exchange processes, and phase separation phenomena in these membranes (Galla & Hartmann, 1981).
Studying Excimer Kinetics and Diffusion in Lipid Monolayers : The behavior of pyrenedecanoic acid excimers in lipid monolayers at the air-water interface has been explored. This includes studying the interactions of pyrene-bearing probes with various hydrocarbon structures, which reveals insights into the lipid environment's character (Subramanian & Patterson, 1985).
Application in Enzyme Studies : Pyrenedecanoic acid-based fluorescent esters have been synthesized and used as substrates for studying enzymes like human pancreatic carboxylic ester hydrolase and bile salt-stimulated lipase. This method helps in assaying and investigating the properties of these enzymes (Nègre-Salvayre et al., 1990).
Development of Optical Oxygen Sensors : 1-Pyrenedecanoic acid has been used in creating highly sensitive optical oxygen sensors. These sensors are based on the fluorescence quenching of the chemisorption film of 1-pyrenedecanoic acid and show potential for various applications (Fujiwara & Amao, 2002).
Optimizing Oxygen-Sensitivity in Sensors : The oxygen-sensitivity of optical sensors using pyrene carboxylic acid has been optimized by controlling the molar ratio of myristic acid to pyrene carboxylic acid in co-chemisorption layers. This optimization is crucial for enhancing the sensitivity and effectiveness of these sensors (Fujiwara & Amao, 2004).
Studying Fatty Acid Activation in Biological Systems : Research on the activation of different fatty acids like palmitic acid and cerotic acid in rat-liver microsomes and peroxisomes has shown that 1-pyrenedecanoic acid inhibits this activation, indicating its role in understanding enzyme mechanisms in cells (Lageweg et al., 1991).
Eigenschaften
IUPAC Name |
10-pyren-4-yldecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O2/c27-24(28)15-7-5-3-1-2-4-6-10-21-18-22-13-8-11-19-16-17-20-12-9-14-23(21)26(20)25(19)22/h8-9,11-14,16-18H,1-7,10,15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALWPWSSDPKDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(propan-2-ylamino)purine-2,6-dione](/img/structure/B8008599.png)
![2-[(7-Benzyl-3-methyl-2,6-dioxopurin-8-yl)amino]acetic acid](/img/structure/B8008603.png)
![7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione](/img/structure/B8008621.png)
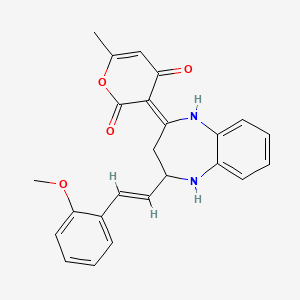
![methyl (2S)-2-[(1R,4S,5R,8S,9S,12R,14R,17S)-4,17-dimethyl-2-oxo-18-oxapentacyclo[12.3.1.01,9.04,8.012,17]octadecan-5-yl]propanoate](/img/structure/B8008633.png)
![(1S,3R)-3-[(4-ethoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B8008638.png)
